2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a cyclopentyl substituent, and a sulfanyl-linked acetamide moiety. Its synthesis and pharmacological relevance are inferred from its structural analogs (e.g., sulfonamide derivatives), which often target enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-18-13-11-16(12-14-18)26-21(29)15-33-25-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25)17-7-3-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOHLZSVDGDJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves multiple steps, starting with the preparation of the core oxa-diazatricyclo framework. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl and ethoxyphenylacetamide groups are then introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include sulfonamide- and acetamide-based heterocycles. Below is a comparative analysis based on available evidence:
Key Findings
Synthetic Feasibility: The target compound’s tricyclic core presents greater synthetic complexity compared to the tetrahydrofuran-based analog in , which achieved a 57% yield via straightforward acetylation .
Bioactivity Gaps: Unlike the sulfonamide analog in (which shares antibacterial motifs), the target compound’s 4-ethoxyphenyl group suggests divergent applications (e.g., anticancer or anti-inflammatory).
Stability and Solubility : The sulfanyl bridge in the target compound may confer higher oxidative stability than disulfide analogs, but its hydrophobicity (cyclopentyl and ethoxyphenyl groups) likely reduces aqueous solubility compared to PEGDA-based biomaterials .
Limitations and Research Needs
- Lack of Direct Data: No pharmacological or physicochemical data for the target compound exists in the provided evidence. Analogous compounds (e.g., ) only offer indirect structural insights.
Biological Activity
The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial efficacy, cytotoxicity, and other pharmacological effects based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tricyclic framework and several functional groups that may influence its biological activity. The presence of the sulfanyl group and the ethoxyphenyl moiety suggests potential interactions with biological targets.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving structurally similar compounds, it was observed that certain derivatives exhibited low cytotoxicity against normal cell lines (e.g., L929 fibroblasts). The cytotoxicity was measured using various concentrations over different incubation periods .
Table 2: Cytotoxicity Results for Related Compounds
| Compound Name | Cell Line Tested | Concentration (µM) | Viability (%) after 48h |
|---|---|---|---|
| Compound A | L929 | 100 | 90 |
| Compound B | A549 | 50 | 110 |
| Compound C | HepG2 | 200 | 85 |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical processes such as protein synthesis and DNA replication. The presence of specific functional groups can enhance binding affinity to these targets, potentially leading to effective inhibition of microbial growth or cancer cell proliferation.
Case Studies
While direct case studies on the specific compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that a related oxadiazole compound inhibited biofilm formation in Staphylococcus aureus, suggesting that similar mechanisms could apply to our compound.
- Cytotoxic Effects : Another study on structurally analogous compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
